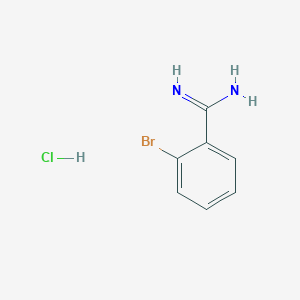

2-Bromobenzamidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRULRSLJNLFGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470507 | |

| Record name | 2-Bromobenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57075-82-8 | |

| Record name | 2-Bromobenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzamidine hydrochloride is a synthetic small molecule and a derivative of benzamidine, a well-established competitive inhibitor of serine proteases. While specific quantitative inhibitory constants for this compound are not extensively documented in publicly available literature, its mechanism of action can be confidently inferred from its structural analogy to benzamidine and other halogenated benzamidine derivatives. This technical guide elucidates the core mechanism of action of this compound as a competitive inhibitor of serine proteases, provides detailed experimental protocols for its characterization, and presents quantitative data for the parent compound, benzamidine, to serve as a foundational reference.

Introduction: The Role of Serine Proteases and Their Inhibition

Serine proteases are a large and diverse family of proteolytic enzymes characterized by the presence of a highly reactive serine residue in their active site. These enzymes play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as thrombosis, inflammation, and cancer metastasis. Consequently, the development of specific and potent serine protease inhibitors is a significant focus in drug discovery and development.

Benzamidine and its derivatives are a well-known class of synthetic, reversible, competitive inhibitors of serine proteases. Their mechanism relies on the structural mimicry of the side chains of arginine and lysine, the natural substrates for many serine proteases like trypsin, thrombin, and plasmin. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes, effectively blocking substrate binding.

Core Mechanism of Action of this compound

Based on the established mechanism of benzamidine and its derivatives, this compound is proposed to act as a competitive inhibitor of serine proteases .

The core of its mechanism involves the following key steps:

-

Active Site Recognition and Binding: The benzamidine moiety of the molecule is recognized by the active site of serine proteases that cleave after basic amino acid residues.

-

Interaction with the S1 Specificity Pocket: The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the base of the S1 pocket.

-

Hydrogen Bonding Network: Additional hydrogen bonds are formed between the amidinium group and the backbone carbonyl oxygens of surrounding residues, further stabilizing the enzyme-inhibitor complex.

-

Competitive Inhibition: By occupying the S1 pocket, this compound directly competes with the binding of the natural substrate (e.g., arginine or lysine side chains of a polypeptide). This prevents the substrate from accessing the catalytic triad (Ser-His-Asp), thereby inhibiting proteolytic activity.

The presence of the bromine atom at the 2-position of the benzene ring is expected to modulate the binding affinity and selectivity of the inhibitor. The electron-withdrawing nature and steric bulk of the bromine atom can influence the electronic distribution and conformation of the benzamidine ring, potentially altering its interaction with the active site residues. However, without specific experimental data, the precise impact of this substitution on inhibitory potency remains speculative.

Visualizing the Inhibitory Pathway

The following diagram illustrates the competitive inhibition of a trypsin-like serine protease by this compound.

2-Bromobenzamidine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamidine hydrochloride is a synthetic organic compound that has garnered significant attention in the fields of biochemical research and pharmaceutical development. Its core structure, a benzamidine moiety substituted with a bromine atom at the ortho position, imparts specific chemical properties that make it a valuable tool for scientists. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role as a serine protease inhibitor and as a versatile building block in organic synthesis.

Core Applications

The utility of this compound stems from two primary areas: its function as a competitive enzyme inhibitor and its role as a chemical intermediate.

Serine Protease Inhibition

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases. These enzymes play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and inflammation. The dysregulation of serine protease activity is implicated in various diseases, making them attractive targets for therapeutic intervention.

Mechanism of Action:

This compound acts as a reversible, competitive inhibitor of serine proteases. The positively charged amidinium group of the molecule mimics the side chain of arginine, a natural substrate for many serine proteases. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site, which contains a conserved aspartate residue. This interaction prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. The 2-bromo substituent can influence the binding affinity and selectivity of the compound through steric and electronic effects.

Mechanism of competitive inhibition of serine proteases by 2-Bromobenzamidine.

Quantitative Inhibition Data:

| Inhibitor | Enzyme | Ki (μM) |

| Benzamidine | Trypsin | 22.2 |

Note: This data is for the unsubstituted benzamidine. The 2-bromo substituent on this compound may alter the inhibitory potency.

A study on a series of substituted benzamidines indicated that the inhibitory activity against human serine proteases like trypsin, thrombin, and plasmin is influenced by the physicochemical properties of the substituent, including its hydrophobicity and electronic effects[1]. The presence of a bromine atom at the ortho position is expected to impact the molecule's interaction with the enzyme's active site.

Intermediate in Organic Synthesis

This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the bromine atom and the amidine group provides two reactive sites for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The amidine group can be involved in cyclization reactions to form heterocyclic compounds, which are prevalent in many drug scaffolds.

Synthetic pathways involving this compound.

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Serine protease (e.g., Trypsin) solution of known concentration.

-

This compound stock solution in an appropriate buffer.

-

Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the inhibitor (this compound) to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.

-

Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to each well.

-

Immediately begin monitoring the change in absorbance over time using the microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Determine the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.

-

Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the inhibition constant (Ki), the assay should be repeated with different substrate concentrations. The data can then be analyzed using a Lineweaver-Burk or Dixon plot.

General Synthetic Route from 2-Bromobenzonitrile

A common method for the synthesis of benzamidine hydrochlorides is the Pinner reaction, starting from the corresponding nitrile.

References

An In-depth Technical Guide to 2-Bromobenzamidine Hydrochloride: Structure, Function, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamidine hydrochloride is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of benzamidine, it is recognized for its potential as a protease inhibitor, a class of molecules crucial for regulating the activity of enzymes that cleave peptide bonds. This technical guide provides a comprehensive overview of the structure, function, and relevant experimental methodologies associated with this compound, aiming to equip researchers with the foundational knowledge required for its application in scientific investigation.

Chemical Structure and Properties

This compound is the hydrochloride salt of 2-bromobenzamidine. The presence of the bromine atom at the ortho position of the phenyl ring and the amidinium group are key structural features that influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57075-82-8 | [1] |

| Molecular Formula | C₇H₈BrClN₂ | [1] |

| Molecular Weight | 235.52 g/mol | [1] |

| Appearance | Pale yellow solid | General knowledge |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Function and Mechanism of Action

The primary function of this compound is attributed to its role as a competitive inhibitor of serine proteases.[3][4] Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site, playing critical roles in various physiological processes, including digestion, blood coagulation, and immunity.

The inhibitory activity of benzamidine and its derivatives stems from the structural mimicry of the arginine and lysine side chains, which are the natural substrates for many serine proteases like trypsin. The positively charged amidinium group of 2-bromobenzamidine is believed to interact with the negatively charged aspartate residue in the S1 pocket of the protease's active site, thereby blocking substrate binding and inhibiting enzymatic activity.[3][4]

Table 2: Inhibitory Activity of Benzamidine Against Various Serine Proteases

| Enzyme | Ki (μM) | Source |

| Trypsin | 19 | [5] |

| Trypsin (in complex with α-2 Macroglobulin) | 134 | [6] |

| Boar Sperm Acrosin | 4 | [5] |

It is important to note that the bromo-substituent at the ortho-position of this compound may influence its binding affinity and selectivity for different proteases compared to the unsubstituted benzamidine.

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

A plausible and historically significant method for the synthesis of amidines from nitriles is the Pinner reaction.[1][2][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which can then be converted to the corresponding amidine.

Workflow for the Synthesis of this compound:

Caption: A logical workflow for the synthesis of this compound.

Detailed Methodology:

-

Pinner Salt Formation:

-

Dissolve 2-bromobenzonitrile in a solution of anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution while maintaining the low temperature.

-

The ethyl 2-bromobenzimidate hydrochloride (Pinner salt) will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with anhydrous ether.

-

-

Ammonolysis:

-

Suspend the collected Pinner salt in a suitable anhydrous solvent (e.g., ethanol).

-

Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in ethanol.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

The product, this compound, can be isolated by filtration or by removal of the solvent under reduced pressure, followed by purification via recrystallization.

-

Note: This is a generalized protocol based on the principles of the Pinner reaction. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary to achieve high yields and purity.

Trypsin Inhibition Assay

To evaluate the inhibitory potential of this compound against a model serine protease like trypsin, a colorimetric or fluorometric assay can be employed. This protocol is based on the use of a chromogenic or fluorogenic substrate that releases a detectable molecule upon cleavage by trypsin.

Workflow for Trypsin Inhibition Assay:

Caption: Experimental workflow for determining the inhibitory activity of this compound.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

-

Trypsin Stock Solution: Prepare a stock solution of bovine trypsin in the assay buffer.

-

Substrate Stock Solution: Prepare a stock solution of a suitable trypsin substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), in an appropriate solvent (e.g., DMSO).

-

Inhibitor Solutions: Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add a fixed volume of the trypsin solution.

-

Add varying concentrations of the this compound solutions to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance (for BAPNA, at 405 nm) or fluorescence at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance/fluorescence versus time plots.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

-

Potential Effects on Signaling Pathways

While direct evidence linking this compound to specific signaling pathways is currently lacking in the scientific literature, its function as a protease inhibitor suggests potential indirect effects on pathways regulated by proteases.

Protease-Activated Receptors (PARs): PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain.[8] Trypsin and other serine proteases are known activators of PARs, particularly PAR2.[9] By inhibiting these proteases, this compound could potentially modulate PAR-mediated signaling, which is involved in inflammation, pain, and other physiological processes.[9]

Apoptosis: Some benzamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the mitochondrial pathway.[10][11] While there is no direct evidence for this compound, its structural similarity to these compounds suggests that investigating its potential to induce apoptosis could be a fruitful area of research.

Logical Relationship of Potential Signaling Pathway Modulation:

Caption: Potential modulation of signaling pathways by this compound.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals interested in the study of serine proteases. Its well-defined chemical structure and its function as a competitive inhibitor make it a useful compound for investigating the roles of these enzymes in various biological processes. The provided experimental protocols for its synthesis and for assessing its inhibitory activity offer a starting point for researchers to incorporate this molecule into their studies. Future research should focus on determining the specific inhibitory constants of this compound against a broader range of proteases and exploring its potential effects on protease-mediated signaling pathways to fully elucidate its therapeutic potential.

References

- 1. Pinner Reaction [organic-chemistry.org]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Building Block: A Technical History of 2-Bromobenzamidine Hydrochloride

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of 2-Bromobenzamidine hydrochloride (CAS No. 57075-82-8), a crucial intermediate in modern pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document delineates the probable historical synthesis, physicochemical properties, and the foundational role of this compound in medicinal chemistry.

Introduction: The Significance of Benzamidine Analogs

Benzamidine and its derivatives have long been recognized for their utility in medicinal chemistry, primarily as reversible competitive inhibitors of trypsin and other serine proteases. Their structural similarity to the amino acid arginine allows them to bind to the active sites of these enzymes, making them valuable tools in biochemical research and as scaffolds for drug design. This compound emerged as a key substituted benzamidine, offering a versatile building block for the synthesis of more complex therapeutic agents.

The Discovery and Historical Synthesis

The Pinner reaction is a two-step process. The first step involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. In the second step, this intermediate reacts with ammonia or an amine to yield the corresponding amidine. For the synthesis of this compound, the starting material would be 2-bromobenzonitrile.

The likely historical synthesis pathway is visualized below:

Physicochemical Properties and Characterization

Key physicochemical data for this compound are summarized in the table below. This information is crucial for its application in synthesis and for its characterization.

| Property | Value |

| CAS Number | 57075-82-8 |

| Molecular Formula | C₇H₈BrClN₂ |

| Molecular Weight | 235.51 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >250 °C |

| Purity (typical) | ≥95% |

Detailed Experimental Protocol: The Pinner Reaction for this compound

The following protocol describes a representative Pinner reaction for the synthesis of this compound from 2-bromobenzonitrile. This method is based on established procedures for the synthesis of benzamidine derivatives.

Materials:

-

2-Bromobenzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia (gas or solution in ethanol)

Procedure:

Step 1: Formation of the Pinner Salt (Ethyl 2-bromobenzimidate hydrochloride)

-

A solution of 2-bromobenzonitrile in a minimal amount of anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

The solution is cooled in an ice-salt bath to 0-5 °C.

-

Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After saturation with HCl, the flask is sealed and allowed to stand in a refrigerator for 24-48 hours, during which time the Pinner salt precipitates as a white solid.

-

The precipitate is collected by filtration under anhydrous conditions, washed with anhydrous diethyl ether, and dried in a desiccator over concentrated sulfuric acid.

Step 2: Ammonolysis to this compound

-

The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask.

-

The suspension is cooled in an ice bath.

-

Ammonia gas is passed through the suspension with stirring, or a saturated solution of ammonia in ethanol is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

The workflow for this experimental protocol is illustrated in the diagram below:

Modern Applications and Conclusion

This compound continues to be a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its utility lies in its ability to serve as a scaffold for creating a diverse range of molecular structures. It is particularly important in the development of enzyme inhibitors and other targeted therapies. The historical synthesis, likely through the Pinner reaction, laid the groundwork for the availability of this important compound, enabling further advancements in medicinal chemistry and drug discovery. The robustness of this classical synthetic route is a testament to the foundational principles of organic chemistry that continue to underpin modern pharmaceutical research.

References

An In-depth Technical Guide to the Synthesis of 2-Bromobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-bromobenzamidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the well-established Pinner reaction, a reliable method for converting nitriles to amidines. This document outlines the reaction mechanism, a detailed experimental protocol, and the logical workflow involved in the synthesis.

Core Synthesis Pathway: The Pinner Reaction

The synthesis of this compound from 2-bromobenzonitrile is a two-step process known as the Pinner reaction.[1][2][3] This acid-catalyzed reaction first involves the conversion of a nitrile to an imino ester salt (commonly referred to as a Pinner salt), which is then subsequently converted to the desired amidine through ammonolysis.[1][2]

The overall reaction is as follows:

Step 1: Formation of the Pinner Salt (Ethyl 2-bromobenzimidate hydrochloride) 2-Bromobenzonitrile reacts with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride to form the corresponding imino ester hydrochloride, also known as a Pinner salt.[3][4] This reaction proceeds under anhydrous conditions to prevent the hydrolysis of the nitrile to a carboxylic acid or the Pinner salt to an ester.[1] Low temperatures are generally employed to ensure the stability of the resulting imidium chloride salt.[2]

Step 2: Ammonolysis of the Pinner Salt The intermediate Pinner salt is then treated with ammonia to yield 2-bromobenzamidine. The final product is isolated as its hydrochloride salt.[1]

Reaction Mechanism

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[1] The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imino ester. Subsequent deprotonation yields the imino ester, which is then protonated by another equivalent of HCl to form the stable Pinner salt. In the second stage, ammonia, a potent nucleophile, attacks the imino ester carbon, leading to the displacement of the alkoxy group and the formation of the amidine after proton exchange.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Pinner reaction, based on established procedures for this reaction type.[1]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Bromobenzonitrile | C₇H₄BrN | 182.02 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 |

| Anhydrous Hydrogen Chloride (gas) | HCl | 36.46 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Ammonia (gas or solution in ethanol) | NH₃ | 17.03 |

Procedure

Step 1: Synthesis of Ethyl 2-bromobenzimidate hydrochloride (Pinner Salt)

-

A solution of 2-bromobenzonitrile in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is typically continued until the reaction mixture is saturated with HCl.

-

The flask is sealed and allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 12-24 hours) to allow for the formation and precipitation of the Pinner salt.

-

The resulting white crystalline precipitate of ethyl 2-bromobenzimidate hydrochloride is collected by filtration under anhydrous conditions, washed with cold anhydrous diethyl ether, and dried in vacuo.

Step 2: Synthesis of this compound

-

The dried ethyl 2-bromobenzimidate hydrochloride is suspended in a cold solution of ammonia in ethanol.

-

The reaction mixture is stirred at a controlled temperature (e.g., 0-5 °C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude this compound is then purified. A common method involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and inducing precipitation by the addition of a less polar solvent (e.g., diethyl ether).

-

The purified white solid of this compound is collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

Data Presentation

While a specific literature source detailing the exact yield and spectroscopic data for the synthesis of this compound was not identified within the scope of the search, the following table presents the expected physicochemical properties for the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Bromobenzonitrile | C₇H₄BrN | 182.02 | White to off-white solid |

| This compound | C₇H₈BrClN₂ | 235.51 | White to off-white solid |

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

References

2-Bromobenzamidine Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 2-Bromobenzamidine hydrochloride stands as a valuable molecular tool. This in-depth guide explores its core applications, mechanism of action, and practical considerations for its use in a laboratory setting.

Introduction

This compound (CAS: 57075-82-8) is a synthetic small molecule and a derivative of benzamidine.[1][2][3][4] It is recognized within the scientific community primarily for its role as a competitive inhibitor of serine proteases and as a versatile intermediate in the synthesis of pharmaceutical compounds.[5] Its chemical structure, featuring a benzamidine core with a bromine substitution at the ortho position, underpins its utility in probing enzyme active sites and as a building block for more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 57075-82-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈BrClN₂ | [2][4] |

| Molecular Weight | 235.51 g/mol | [4] |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥95% - 97% | [4][5] |

| Storage | Store in a tightly closed container | [2] |

Mechanism of Action and Primary Applications

This compound's primary utility stems from its function as a competitive inhibitor of serine proteases.

Serine Protease Inhibition

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin. The positively charged amidinium group of the benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the S1 specificity pocket of the protease's active site, thereby blocking substrate access and inhibiting enzymatic activity. The interaction is primarily driven by hydrophobic interactions.

The logical workflow for assessing the inhibitory potential of this compound against a target serine protease is outlined below.

Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5] The presence of the bromine atom and the amidine group provides reactive sites for further chemical modifications, allowing for the construction of more complex molecular architectures. For instance, it can be utilized in the synthesis of brominated heterocycles like quinazolines, which have shown potential as anti-cancer and antiviral agents.[7]

The general synthetic utility can be visualized as follows:

Experimental Protocols

While specific protocols detailing the use of this compound are scarce, the following sections provide generalized experimental procedures for assays where this compound could be evaluated as an inhibitor.

General Serine Protease Inhibition Assay (e.g., Trypsin)

This protocol describes a typical colorimetric assay to determine the inhibitory activity of a compound against a serine protease like trypsin.

Materials:

-

This compound

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or another suitable chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of trypsin in Tris-HCl buffer.

-

Prepare a working solution of BAPNA in DMSO or water.

-

Assay Setup:

-

To the wells of a 96-well microplate, add the Tris-HCl buffer.

-

Add varying concentrations of the this compound solution (or DMSO for the control).

-

Add the trypsin solution to all wells except the blank.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

-

Initiate the reaction by adding the BAPNA solution to all wells.

-

Monitor the reaction by measuring the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance corresponds to the rate of substrate hydrolysis.

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Nitric Oxide Synthase (NOS) Activity Assay

This generalized protocol can be adapted to screen for potential inhibitors of NOS.

Materials:

-

This compound

-

NOS enzyme (e.g., recombinant iNOS, nNOS, or eNOS)

-

L-Arginine (substrate)

-

NADPH

-

Calmodulin, FAD, FMN, and tetrahydrobiopterin (BH₄) as cofactors

-

Griess Reagent (for colorimetric detection of nitrite)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, and all necessary cofactors.

-

Assay Setup:

-

Add the reaction mixture to the wells of a 96-well microplate.

-

Add varying concentrations of the this compound solution (or solvent for the control).

-

Add the NOS enzyme to all wells except the blank.

-

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a reagent that denatures the enzyme).

-

Detect Nitrite Production: Add the components of the Griess Reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance at approximately 540 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Arginase Activity Assay

This general protocol can be used to assess the inhibitory potential of this compound against arginase.

Materials:

-

This compound

-

Arginase enzyme (e.g., purified liver arginase)

-

L-Arginine (substrate)

-

Manganese chloride (MnCl₂) for enzyme activation

-

Urea detection reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime-based reagents)

-

Assay buffer (e.g., Tris-HCl, pH 9.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound.

-

Activate the arginase enzyme by pre-incubating it with MnCl₂.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the this compound solution.

-

Add the activated arginase enzyme.

-

Pre-incubate for a short period.

-

-

Initiate the reaction by adding the L-arginine solution.

-

Incubate at 37°C for a defined time.

-

Stop the reaction (e.g., by adding a strong acid).

-

Detect Urea Production: Add the urea detection reagent and heat the plate as required by the specific reagent protocol to develop the color.

-

Measure the absorbance at the appropriate wavelength (typically around 540 nm).

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis

While detailed, validated synthesis protocols for this compound are not widely published in standard literature, a plausible synthetic route starts from 2-bromobenzonitrile. The general transformation involves the conversion of the nitrile group to an amidine. This can be achieved through methods such as the Pinner reaction or by reaction with silyl-protected amines followed by deprotection.

A potential, though not explicitly detailed, synthetic pathway is outlined below.

Conclusion

This compound is a valuable research tool with established utility as a serine protease inhibitor and a synthetic intermediate. While specific quantitative inhibitory data for this particular derivative is limited in publicly accessible databases, its structural similarity to other potent benzamidine-based inhibitors suggests significant potential in targeting a range of serine proteases. The generalized protocols provided herein offer a starting point for researchers to investigate its efficacy against specific enzymes of interest. Furthermore, its role as a chemical building block continues to be relevant in the synthesis of novel therapeutic agents. As with any research chemical, proper handling and safety precautions are paramount.

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. Benzenecarboximidamide,2-bromo-, hydrochloride (1:1), CasNo.57075-82-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. 2-bromobenzimidamide hydrochloride | 57075-82-8 [chemicalbook.com]

- 4. 57075-82-8 2-bromobenzamidinehydrochloride 2-bromobenzamidinehydrochloride - CAS Database [chemnet.com]

- 5. CAS 57075-82-8 | 3641-D-00 | MDL MFCD04114438 | 2-Bromobenzenecarboximidamide hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ycdehongchem.com [ycdehongchem.com]

An In-Depth Technical Guide to 2-Bromobenzamidine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamidine hydrochloride is a versatile molecule of significant interest in medicinal chemistry. It serves as a valuable building block for the synthesis of more complex pharmaceutical agents and also exhibits intrinsic biological activity, primarily as a competitive inhibitor of serine proteaces. Its utility extends to various research applications, including biochemical assays and affinity chromatography. This guide provides a comprehensive overview of its synthesis, mechanism of action, and key applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrClN₂ | [Vendor Data] |

| Molecular Weight | 235.51 g/mol | [Vendor Data] |

| Appearance | White to off-white crystalline powder | [Vendor Data] |

| Melting Point | >250 °C | [Vendor Data] |

| Solubility | Soluble in water and ethanol | [1] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the corresponding amidine upon treatment with ammonia.[1][2][3]

Experimental Protocol: Pinner Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-bromobenzonitrile.

Materials:

-

2-Bromobenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether (or another suitable anhydrous solvent)

-

Anhydrous hydrogen chloride (gas)

-

Anhydrous ammonia (gas)

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 2-bromobenzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is typically carried out at 0°C to prevent the decomposition of the intermediate.[4]

-

The ethyl 2-bromobenzimidate hydrochloride (Pinner salt) will precipitate from the solution.

-

Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to form this compound:

-

Suspend the dried Pinner salt in a suitable anhydrous solvent (e.g., ethanol).

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension.

-

The reaction mixture is stirred at a low temperature until the conversion to this compound is complete.

-

The product, this compound, can be isolated by filtration, washed with a cold solvent, and dried.

-

Below is a DOT script representation of the Pinner reaction workflow for the synthesis of this compound.

Mechanism of Action: Serine Protease Inhibition

Benzamidine and its derivatives, including 2-bromobenzamidine, are well-established as reversible, competitive inhibitors of trypsin-like serine proteases.[1] These enzymes, which include trypsin, thrombin, and plasmin, play critical roles in various physiological and pathological processes.

The inhibitory mechanism of benzamidine-based compounds stems from their structural mimicry of the side chain of arginine, a natural substrate for these proteases. The positively charged amidinium group of the inhibitor interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme's active site.[5] This interaction, along with hydrophobic interactions between the benzene ring and the sides of the S1 pocket, leads to the stable, yet reversible, binding of the inhibitor, thereby preventing the binding and cleavage of the natural substrate.[1]

The binding of benzamidine to the active site of a trypsin-like serine protease is depicted in the following diagram.

References

- 1. mdpi.com [mdpi.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. biochemlab.umb.edu [biochemlab.umb.edu]

- 5. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Benzamidine Hydrochloride in Protease Inhibitor Cocktails

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides detailed information on the application of benzamidine hydrochloride as a protease inhibitor. Extensive literature searches did not yield specific data regarding the use of 2-Bromobenzamidine hydrochloride in protease inhibitor cocktails. The information presented herein is based on the well-characterized properties of the closely related and commonly used compound, benzamidine hydrochloride, and should be considered as a guide. Researchers are advised to perform their own validation experiments when considering the use of any benzamidine derivative.

Introduction

Benzamidine hydrochloride is a reversible competitive inhibitor of serine proteases.[1][2] It is widely used in protease inhibitor cocktails to prevent the degradation of proteins during extraction and purification from various biological samples. Its primary targets are trypsin and trypsin-like serine proteases, where it mimics the side chain of arginine and binds to the S1 pocket of the enzyme's active site.[3] The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue at the bottom of the S1 pocket, effectively blocking substrate binding.[3]

Mechanism of Action

Benzamidine acts as a competitive inhibitor, meaning it reversibly binds to the active site of the enzyme, competing with the natural substrate.[1][4] This interaction is non-covalent and is dependent on the concentration of the inhibitor.[2] To be effective, benzamidine must be present throughout all stages of protein purification where active proteases may be present.[2]

The inhibition of serine proteases by benzamidine and its derivatives is influenced by the physicochemical properties of the substituents on the benzamidine ring.[5][6] Hydrophobic interactions play a significant role in the binding of benzamidine to the active sites of serine proteases like thrombin, plasmin, and trypsin.[6]

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. scielo.br [scielo.br]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Bromobenzamidine Hydrochloride in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of serine proteases.[1] It serves as a valuable tool in biochemical and pharmaceutical research for studying the function of these enzymes and for the development of novel therapeutics. Serine proteases play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for the use of this compound in enzyme assays.

Mechanism of Action

2-Bromobenzamidine acts as a competitive inhibitor, binding reversibly to the active site of serine proteases. The amidine group mimics the side chain of arginine or lysine, which are the natural substrates for many trypsin-like serine proteases. This interaction blocks substrate access to the catalytic triad (serine, histidine, and aspartate) within the enzyme's active site, thereby preventing catalysis. The presence of the bromo group at the 2-position on the benzene ring is expected to influence the binding affinity and selectivity of the compound for different proteases compared to unsubstituted benzamidine.

Data Presentation: Inhibitory Profile of Benzamidine

The following table summarizes the inhibition constants (Ki) of the related compound, benzamidine, against a panel of human serine proteases. This data can serve as a reference for designing experiments with this compound. Researchers should perform their own dose-response experiments to determine the specific inhibitory potency (IC50 or Ki) of this compound for their enzyme of interest.

| Enzyme Target | Ki (µM) of Benzamidine | Therapeutic Relevance |

| Trypsin | 21[2], 35[3] | Digestion, pancreatitis |

| Thrombin | 220[3], 320[2] | Blood coagulation, thrombosis |

| Plasmin | 350[3] | Fibrinolysis, wound healing |

| Tryptase | 20[2] | Allergic inflammation, asthma |

| Urokinase-type Plasminogen Activator (uPA) | 97[2] | Cancer metastasis, tissue remodeling |

| Factor Xa | 110[2] | Blood coagulation |

| Tissue-type Plasminogen Activator (tPA) | 750[2] | Fibrinolysis, stroke therapy |

Experimental Protocols

General Considerations

-

Solubility: this compound is soluble in water.

-

Stability: Prepare fresh solutions of the inhibitor for each experiment to ensure accuracy.

-

Enzyme Purity: Use highly purified enzyme preparations to obtain reliable kinetic data.

-

Substrate Selection: Choose a chromogenic or fluorogenic substrate specific for the enzyme of interest that allows for continuous monitoring of the reaction rate.

Protocol 1: Determination of IC50 for this compound against Trypsin

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against bovine trypsin using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.

Materials:

-

This compound

-

Bovine Trypsin (e.g., TPCK-treated)

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)

-

96-well microplate (UV-transparent)

-

Microplate reader capable of measuring absorbance at 253 nm

Procedure:

-

Prepare Reagents:

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store on ice. Immediately before use, dilute to the working concentration (e.g., 20 nM) in Tris-HCl buffer.

-

Substrate Solution: Prepare a 1 mM solution of BAEE in Tris-HCl buffer.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.

-

Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in Tris-HCl buffer to obtain a range of concentrations (e.g., from 1 mM down to 10 nM).

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.

-

Add 20 µL of Tris-HCl buffer to the "no inhibitor" control wells.

-

Add 160 µL of the diluted trypsin solution to all wells.

-

Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the BAEE substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 253 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the trypsin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Normalize the velocities to the "no inhibitor" control (set to 100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for 2-Bromobenzamidine Hydrochloride in Serine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromobenzamidine hydrochloride as a competitive inhibitor of serine proteases. This document includes its mechanism of action, key applications, quantitative inhibition data for related compounds, and detailed experimental protocols for determining its inhibitory activity.

Introduction

This compound is a synthetic small molecule and a derivative of benzamidine, a well-known competitive inhibitor of serine proteases. Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Their dysregulation is implicated in numerous diseases, making them important targets for drug discovery and development. This compound serves as a valuable tool for studying the structure and function of serine proteases and as a scaffold for the design of more potent and selective inhibitors.

Mechanism of Action

2-Bromobenzamidine acts as a competitive inhibitor by binding to the active site of serine proteases. The positively charged amidinium group mimics the side chain of arginine or lysine, which are the natural substrates for many trypsin-like serine proteases. This allows the inhibitor to interact with the aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme, thereby blocking substrate access and preventing catalysis. The bromo-substituent on the phenyl ring can influence the binding affinity and selectivity of the compound for different serine proteases through hydrophobic and electronic interactions.[1][2]

Figure 1: Competitive inhibition of a serine protease by 2-bromobenzamidine.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications:

-

Enzyme Characterization: It is used to study the structure-activity relationships of serine proteases and to probe the architecture of their active sites.[1][2]

-

Affinity Chromatography: Immobilized p-aminobenzamidine, a related compound, is widely used for the purification of serine proteases like trypsin and thrombin. 2-Bromobenzamidine can be similarly utilized for developing affinity ligands.

-

Drug Discovery Scaffold: The benzamidine core is a common starting point for the development of more complex and specific serine protease inhibitors for therapeutic applications.

-

Control Inhibitor: In screening assays, it can be used as a reference compound to validate assay performance and to compare the potency of new potential inhibitors.

Quantitative Inhibition Data

| Inhibitor | Serine Protease | Ki (μM) |

| Benzamidine | Trypsin | 35 |

| Benzamidine | Plasmin | 350 |

| Benzamidine | Thrombin | 220 |

Data for the parent benzamidine compound.

Experimental Protocols

The following are detailed protocols for determining the inhibition constants (IC50 and Ki) of this compound against a target serine protease using a chromogenic substrate.

Protocol 1: Determination of IC50

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Figure 2: Workflow for IC50 determination.

Materials:

-

This compound

-

Target serine protease (e.g., Trypsin, Thrombin, Plasmin)

-

Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in assay buffer or an appropriate solvent (e.g., DMSO).

-

Prepare a working solution of the serine protease in assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.

-

Prepare a working solution of the chromogenic substrate in assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer and substrate solution (no enzyme).

-

Control wells (100% activity): Add assay buffer, enzyme solution, and substrate solution.

-

Inhibitor wells: Add assay buffer, enzyme solution, and serial dilutions of the this compound solution.

-

-

Pre-incubation:

-

Add the enzyme to the control and inhibitor wells.

-

Add the different concentrations of this compound to the inhibitor wells.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at the appropriate wavelength. Record data every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (Vo) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Subtract the velocity of the blank from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Determination of the Inhibition Constant (Ki)

This protocol determines the inhibition constant (Ki), which is a more precise measure of inhibitor potency for competitive inhibitors.

References

Application Notes and Protocols for the Pharmaceutical Synthesis with 2-Bromobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromobenzamidine hydrochloride in the development of pharmaceutically active compounds. Detailed protocols for key reactions and relevant biological signaling pathways are presented to facilitate research and development in medicinal chemistry.

Introduction

This compound is a versatile and valuable building block in pharmaceutical synthesis. Its unique chemical structure, featuring a reactive amidine group and a bromine-substituted aromatic ring, allows for its use as a precursor in the construction of a variety of heterocyclic scaffolds. These scaffolds are central to the development of potent and selective enzyme inhibitors, with significant therapeutic potential in oncology and inflammatory diseases. This document will focus on the application of this compound in the synthesis of quinazolinone derivatives, which are key pharmacophores in inhibitors of Poly(ADP-ribose) polymerase (PARP) and serine proteases.

Key Applications in Pharmaceutical Synthesis

This compound serves as a critical starting material for the synthesis of various bioactive molecules, primarily through cyclocondensation reactions. The presence of the bromine atom offers a site for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of the quinazolinone core often involves the reaction of an anthranilic acid derivative with a suitable cyclizing agent. However, a more direct and efficient route involves the cyclocondensation of 2-aminobenzamides or their precursors with various carbonyl compounds. This compound can be readily converted to a 2-aminobenzamide equivalent in situ, or used directly in reactions that tolerate the amidine moiety for the construction of the quinazolinone ring.

These quinazolinone-based compounds have shown significant promise as inhibitors of key enzymes involved in disease progression.

Target: Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1, are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and tumor cell death. Several PARP inhibitors with a quinazolinone scaffold have been developed.[1]

Target: Serine Protease Inhibitors

Serine proteases are a large family of enzymes involved in various physiological processes, including coagulation, digestion, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases. Quinazolinone-containing compounds have been investigated as inhibitors of serine proteases, offering potential therapeutic avenues for inflammatory disorders and other conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key quinazolinone intermediate from a 2-halobenzamidine precursor, which is analogous to the reactivity of this compound.

Protocol 1: Synthesis of a 2-Substituted Quinazolin-4(3H)-one via Cyclocondensation

This protocol describes a general procedure for the synthesis of a 2-substituted quinazolin-4(3H)-one from a 2-halobenzamidine derivative and a β-ketoester. This reaction is a cornerstone for building the quinazolinone core.

Reaction Scheme:

Caption: General synthesis of a 2-substituted quinazolin-4(3H)-one.

Materials and Reagents:

-

This compound

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Base (e.g., potassium carbonate, sodium ethoxide)

-

Solvent (e.g., ethanol, dimethylformamide)

-

Glacial acetic acid

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the β-ketoester (1.2 equivalents) in the chosen solvent (e.g., ethanol), add the base (2.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes to generate the enolate.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Neutralize the reaction mixture with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 60-85% |

| Reaction Time | 4-12 hours |

| Reaction Temperature | 80-120 °C (Reflux) |

Signaling Pathway Visualization

Understanding the biological context of the synthesized inhibitors is crucial for drug development. The following diagrams illustrate the signaling pathways of PARP and serine proteases.

PARP-1 Signaling in DNA Repair

This pathway illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key target for cancer therapy.

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

Serine Protease Signaling in Inflammation

This diagram provides a simplified overview of the pro-inflammatory role of serine proteases, a target for anti-inflammatory drug development.

Caption: Simplified serine protease signaling in inflammation.

Conclusion

This compound is a key synthetic intermediate with significant applications in the synthesis of pharmaceutical agents, particularly enzyme inhibitors with quinazolinone scaffolds. The provided protocols and pathway diagrams offer a foundational resource for researchers engaged in the design and synthesis of novel therapeutics targeting cancer and inflammatory diseases. The versatility of this building block, coupled with the potential for diverse functionalization, ensures its continued importance in medicinal chemistry.

References

2-Bromobenzamidine Hydrochloride: A Versatile Building Block for Heterocyclic Synthesis and Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromobenzamidine hydrochloride is a valuable and versatile synthetic building block, primarily utilized in the construction of complex heterocyclic scaffolds. Its unique bifunctional nature, possessing both a reactive aryl bromide and a nucleophilic amidine group, allows for a diverse range of chemical transformations. These characteristics make it a key intermediate in the synthesis of various biologically active molecules, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. This document provides detailed application notes, experimental protocols, and insights into the biological significance of compounds derived from this important building block.

Applications in Heterocyclic Synthesis

This compound serves as a linchpin in the synthesis of several important heterocyclic systems, particularly quinazolines and their derivatives. The amidine moiety can participate in cyclocondensation reactions with various electrophiles, while the bromo substituent provides a handle for subsequent cross-coupling reactions to introduce molecular diversity.

Synthesis of Quinazolinone Derivatives

A primary application of benzamidine derivatives is in the synthesis of quinazolinones, a core structure in many pharmaceuticals. While a direct protocol for this compound is not extensively documented in publicly available literature, its reactivity can be confidently inferred from the well-established synthesis of 2-phenylquinazolin-4(3H)-one from the closely related 2-aminobenzamide and benzaldehyde. The following protocol is adapted from established methods for analogous compounds and represents a viable synthetic route.

Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one (Representative Protocol)

This protocol details the synthesis of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide and benzaldehyde, which serves as a model for the reactivity of the amidine functionality.

Materials:

-

2-Aminobenzamide

-

Benzaldehyde

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Fluorescein

-

Methanol (CH₃OH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 50 mL round-bottom flask, add 2-aminobenzamide (1.0 mmol, 136 mg), benzaldehyde (1.5 mmol, 159 mg), fluorescein (10 mol%, 33 mg), and methanol (20 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Add tert-Butyl hydroperoxide (2.0 mmol, 0.29 mL) to the reaction mixture.

-

Irradiate the flask with a blue LED lamp at room temperature for 3 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenylquinazolin-4(3H)-one.[1]

Logical Workflow for Quinazolinone Synthesis

Caption: General workflow for the photocatalytic synthesis of 2-phenylquinazolin-4(3H)-one.

Application in Drug Discovery: PARP Inhibitors

This compound is a putative precursor for the synthesis of PARP (Poly(ADP-ribose) polymerase) inhibitors, a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with mutations in the BRCA1 and BRCA2 genes. The benzamidine core is a key pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

The PARP Signaling Pathway and Synthetic Lethality

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When a SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site.

In cancers with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and can lead to the formation of DSBs during DNA replication. In healthy cells, these DSBs can be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death. This concept, where the inhibition of two DNA repair pathways is lethal to the cell while the inhibition of either one alone is not, is known as synthetic lethality .

PARP Signaling and Synthetic Lethality Pathway

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Quantitative Data

The following table summarizes representative yields and characterization data for the synthesis of various 2-substituted-quinazolin-4(3H)-ones from 2-aminobenzamide and different aldehydes, illustrating the versatility of this synthetic approach. While not directly from this compound, this data provides a strong indication of the expected outcomes for similar reactions.

| Product | Aldehyde | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |

| 2-Phenylquinazolin-4(3H)-one | Benzaldehyde | 93 | 239-241 | 12.56 (br s, 1H), 8.21 (d, J = 7.9 Hz, 2H), 8.18 (dd, J = 7.9, 1.2 Hz, 1H), 7.85 (t, J = 8.0 Hz, 1H), 7.76 (d, J = 7.9 Hz, 1H), 7.62-7.52 (m, 4H)[1] |

| 2-(4-Bromophenyl)quinazolin-4(3H)-one | 4-Bromobenzaldehyde | 95 | >300 | 12.61 (br s, 1H), 8.16 (dd, J = 7.9, 1.1 Hz, 1H), 8.13 (d, J = 8.6 Hz, 2H), 7.87-7.83 (m, 1H), 7.78-7.74 (m, 3H), 7.56-7.52 (m, 1H)[1] |

| 2-(4-Methylphenyl)quinazolin-4(3H)-one | 4-Methylbenzaldehyde | 87 | 245-247 | 12.47 (br s, 1H), 8.15 (dd, J = 7.9, 1.1 Hz, 1H), 8.11 (d, J = 8.2 Hz, 2H), 7.83 (t, J = 8.4 Hz, 1H), 7.73 (d, J = 7.9 Hz, 1H), 7.51 (t, J = 7.9 Hz, 1H), 7.36 (d, J = 8.0 Hz, 2H), 2.40 (s, 3H)[1] |

| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 4-Methoxybenzaldehyde | 73 | 243-244 | 12.42 (br s, 1H), 8.20 (d, J = 8.8 Hz, 2H), 8.14 (d, J = 7.6 Hz, 1H), 7.82 (t, J = 8.2 Hz, 1H), 7.71 (d, J = 8.1 Hz, 1H), 7.49 (t, J = 7.5 Hz, 1H), 7.10 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H)[1] |

This compound is a highly valuable synthetic intermediate with significant potential in the synthesis of diverse heterocyclic compounds, particularly those with applications in drug discovery. Its utility as a precursor to quinazolinone-based structures, which form the core of many PARP inhibitors, underscores its importance in the development of targeted cancer therapies. The provided protocols and data, based on closely related analogs, offer a solid foundation for researchers to explore the rich chemistry of this versatile building block. Further investigation into the direct synthetic applications of this compound is warranted to fully exploit its potential in medicinal chemistry and materials science.

References

Dissolving 2-Bromobenzamidine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a standardized protocol for the dissolution of 2-Bromobenzamidine hydrochloride. Due to the limited availability of specific solubility data for this compound, this protocol is based on the known solubility of the closely related compound, Benzamidine hydrochloride. Researchers should use this information as a starting point and may need to optimize the protocol for their specific experimental needs.

Physicochemical Properties and Solubility

This compound is a synthetic organic compound. While specific quantitative solubility data is not widely published, the solubility of the parent compound, Benzamidine hydrochloride, provides a valuable reference. It is a white to off-white solid that is generally soluble in water and some organic solvents.

Table 1: Solubility of Benzamidine Hydrochloride (as a proxy for this compound)

| Solvent | Solubility (approx.) | Notes |

| Water | 50 mg/mL | Heating may be required to achieve complete dissolution. Aqueous solutions are not recommended for long-term storage and should be prepared fresh. |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | A common solvent for preparing stock solutions of organic compounds. |

| Ethanol | 10 mg/mL | - |

| Dimethylformamide (DMF) | 25 mg/mL | - |

Experimental Protocol: Preparation of a Stock Solution